molecular formula C9H13NOS B8504093 1-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-one

1-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-one

Cat. No. B8504093
M. Wt: 183.27 g/mol
InChI Key: LIFFIQPFRWRWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346782B2

Procedure details

A flask containing Dess-Martin reagent (2.5 g, 5.89 mmol) in DCM (50 mL) was cooled to 0° C. and then a solution of 1-(2,4-dimethylthiazol-5-yl)-2-methylpropan-1-ol (830 mg, 4.48 mmol, Intermediate 4: step a) in DCM (10 mL) was added. After 5 minutes, the ice bath was removed and the reaction mixture was allowed to stir at room temperature for 45 minutes. The mixture was quenched with saturated aqueous NaHCO3 and 1 N aqueous NaOH (2 mL) and the aqueous portion (pH˜9) was extracted with DCM (3×75 mL). The combined organics were washed with brine, dried over MgSO4, filtered and concentrated. Chromatography on silica gel (10% EtOAc-DCM) afforded the title compound as a colorless oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.[CH3:23][C:24]1[S:25][C:26]([CH:30]([OH:34])[CH:31]([CH3:33])[CH3:32])=[C:27]([CH3:29])[N:28]=1>C(Cl)Cl>[CH3:23][C:24]1[S:25][C:26]([C:30](=[O:34])[CH:31]([CH3:32])[CH3:33])=[C:27]([CH3:29])[N:28]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1SC(=C(N1)C)C(C(C)C)O
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath was removed
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated aqueous NaHCO3 and 1 N aqueous NaOH (2 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion (pH˜9) was extracted with DCM (3×75 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC=1SC(=C(N1)C)C(C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.